molecular formula C8H14Cl2N2O B13464684 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2866322-86-1

1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B13464684
CAS No.: 2866322-86-1
M. Wt: 225.11 g/mol
InChI Key: CUPIMESNGMQZBD-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxypyridine.

    Alkylation: The 3-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methoxy group.

    (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride: This is an enantiomer with a different spatial arrangement of atoms.

Properties

CAS No.

2866322-86-1

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

1-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-5-8(7)11-2;;/h3-6H,9H2,1-2H3;2*1H

InChI Key

CUPIMESNGMQZBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)OC)N.Cl.Cl

Origin of Product

United States

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